molecular formula C7H6N2S B1370289 Thieno[2,3-b]pyridin-5-amine CAS No. 21344-28-5

Thieno[2,3-b]pyridin-5-amine

Cat. No. B1370289
CAS RN: 21344-28-5
M. Wt: 150.2 g/mol
InChI Key: FGEKBRVMNZKCOW-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-5-amine is a heterocyclic compound with the molecular formula C7H6N2S . It is an important class of compounds due to its pharmacological and biological utility .


Synthesis Analysis

There are several methods for the synthesis of Thieno[2,3-b]pyridin-5-amine. One approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another method involves a multicomponent synthesis starting from compounds through a 3-cyanopyridine-2-thiolate intermediate .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyridin-5-amine is based on a pyridine scaffold, which is a basic heterocyclic organic compound. Pyridine is a bioisostere of benzene with one carbon displaced by a nitrogen atom .


Chemical Reactions Analysis

Thieno[2,3-b]pyridin-5-amine can undergo various chemical reactions. For instance, it can react with 4-(chloromethyl)-5-hydroxycoumarins in the presence of a base to produce pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .

Scientific Research Applications

Anti-Proliferative Activities

Thieno[2,3-b]pyridines have been studied extensively for their potent anti-proliferative properties against various human cancer cell lines. Research has explored strategies to improve the aqueous solubility of these compounds while retaining their anti-proliferative actions. The introduction of polar groups such as alcohols, ketones, and substituted amine groups to the alkyl ring has been found effective. A particular thieno[2,3-b]pyridine variant, with improved solubility and potent inhibition of cancer cell growth, has been discovered, offering a promising lead for future research in this domain (Haverkate et al., 2021).

Synthesis and Chemical Properties

The microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine has been explored, yielding these compounds in fair to good yields. This method highlights a flexible approach to producing these derivatives, which are crucial intermediates in pharmaceutical and chemical research (Ankati & Biehl, 2010).

Heterocyclic Synthesis

Thieno[2,3-b]pyridine-2-carboxylate has been utilized to construct various new heterocyclic systems, demonstrating its versatility in synthesizing biologically active compounds. This includes the synthesis of compounds like thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, further expanding the chemical space and potential applications of thieno[2,3-b]pyridine-based compounds (Madkour et al., 2010).

Dyes and Pigments

Thieno[2,3-b]pyridine derivatives have been synthesized and applied as disperse dyes, showcasing their potential in textile applications. These dyes have been applied to polyester fibers, with their spectral characteristics and fastness properties being measured, indicating their viability in industrial dyeing processes (Ho, 2005).

Future Directions

Thieno[2,3-b]pyridin-5-amine and its derivatives have shown significant potential in various fields, especially in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on synthesizing new Thieno[2,3-b]pyridin-5-amine derivatives and studying their potential applications in medicine .

properties

IUPAC Name

thieno[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEKBRVMNZKCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618403
Record name Thieno[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]pyridin-5-amine

CAS RN

21344-28-5
Record name Thieno[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[2.3-b]pyridin-5-amine
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